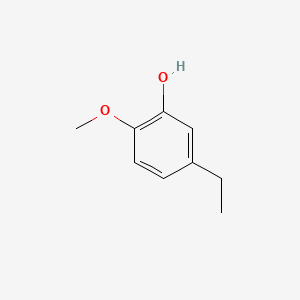

5-Ethyl-2-methoxyphenol

描述

Contextualization within Phenolic Compounds Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of secondary metabolites in plants. nih.govmdpi.com They are integral to plant physiology, contributing to defense mechanisms, coloration, and flavor profiles. nih.gov The academic interest in these compounds has surged due to their potential health benefits, particularly their antioxidant properties. nih.govmdpi.com Research has extensively explored their roles in mitigating oxidative stress-related conditions. mdpi.com

5-Ethyl-2-methoxyphenol, as a substituted phenol (B47542), is a subject of this broader research landscape. Its structural similarity to other well-studied phenolic compounds, such as guaiacol (B22219) and eugenol (B1671780), provides a basis for comparative studies on structure-activity relationships. tandfonline.comresearchgate.net The presence of both a hydroxyl and a methoxy (B1213986) group on the aromatic ring influences its chemical reactivity and biological activity. cymitquimica.com Specifically, the ethyl group at the 5-position further modifies its properties, distinguishing it from other guaiacol derivatives. cymitquimica.com

Historical Perspective of Relevant Research Areas

The study of phenolic compounds has a long history, initially focusing on their isolation from natural sources and the characterization of their chemical structures. nih.gov Early research on guaiacol, the parent compound of this compound, dates back to 1826 and was primarily concerned with its derivation from wood creosote. wikipedia.org Over time, research expanded to include the synthesis of various derivatives and the exploration of their applications. acs.org

The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been pivotal in identifying and quantifying phenolic compounds in complex mixtures, such as wine and pyrolysis oil. acs.orgnih.gov This has enabled a deeper understanding of the occurrence and formation of compounds like this compound. For instance, studies on the chemical composition of wood smoke and aged spirits have often identified various guaiacol derivatives, contributing to our knowledge of their presence in food and beverages. chemicalbook.comfoodb.ca More recent research has focused on developing efficient methods for the synthesis and purification of these compounds, driven by their potential applications in the flavor, fragrance, and pharmaceutical industries. acs.orgnih.gov

Current Research Gaps and Future Directions for this compound Investigations

Despite the growing body of research on phenolic compounds, specific knowledge regarding this compound remains relatively limited, presenting several opportunities for future investigations.

A significant research gap exists in the comprehensive understanding of its biological activities. While its antioxidant properties are predicted, detailed in vitro and in vivo studies are needed to elucidate its specific mechanisms of action and potential therapeutic applications. epa.gov Comparative studies with other closely related phenolic compounds could provide valuable insights into how subtle structural variations influence biological efficacy.

Furthermore, the exploration of novel and sustainable synthesis methods for this compound is a promising area of research. Green chemistry approaches, such as biocatalysis or the use of environmentally benign solvents and reagents, could offer more efficient and eco-friendly production routes. oup.com

Investigations into its role in food chemistry and sensory science also warrant further attention. While it is known to contribute to the flavor profile of certain foods and beverages, a more in-depth analysis of its sensory properties and its interactions with other flavor components could be beneficial. chemicalbook.commyskinrecipes.com

Finally, there is a need for the development of advanced analytical methods for the detection and quantification of this compound in various matrices. This includes the creation of new reference materials and the optimization of existing techniques to improve sensitivity and selectivity. nih.gov Such advancements would support more accurate and reliable research across all areas of its investigation.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | nih.gov |

| Molecular Weight | 152.19 g/mol | nih.gov |

| CAS Number | 2785-88-8 | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 235 °C | stenutz.eu |

| Melting Point | 15 °C | stenutz.eu |

| Density | 1.062 g/cm³ | stenutz.eu |

Structure

2D Structure

属性

IUPAC Name |

5-ethyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWZFQGJUGEKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182163 | |

| Record name | Phenol, 5-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-88-8 | |

| Record name | Locustol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOCUSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Ethyl-2-methoxyphenol and Analogues

The synthesis of this compound, also known as 4-ethylguaiacol, and its analogues involves several established chemical strategies. These methods primarily focus on the introduction of alkyl groups onto a phenol (B47542) or guaiacol (B22219) backbone and subsequent functional group modifications.

Alkylation Approaches in Ethoxyphenol Compound Synthesis

Alkylation is a fundamental chemical process where an alkyl group is added to a substrate molecule. mt.com In the context of synthesizing ethoxyphenol compounds, this typically involves the alkylation of a phenolic precursor. A common and historically significant method for C-alkylation of aromatic rings is the Friedel-Crafts reaction. This reaction involves treating an aromatic compound, such as a phenol or its methoxy (B1213986) derivative, with an alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com

For the synthesis of alkoxy-substituted phenols, electrochemical methods have also been explored. One such method involves the monoalkylation of hydroquinone. Good yields of various alkoxyphenols, such as 4-methoxyphenol (B1676288) and 4-ethoxyphenol, have been achieved through a mechanism involving a quinhydrone (B85884) complex that is attacked by an alcohol nucleophile. researchgate.net The choice of acid catalyst and supporting electrolyte can significantly influence the reaction yield. researchgate.net

Another approach is transetherification, which can be used to produce longer-chain ethers from shorter ones. For instance, guaiacol (2-methoxyphenol) can be converted to o-ethoxyphenol in supercritical ethanol (B145695) using a γ-Al₂O₃ catalyst. This process provides a potential route for synthesizing various alkoxy-substituted phenols. researchgate.net

| Method | Precursor | Reagents/Catalyst | Product Example | Key Feature |

| Friedel-Crafts Alkylation | Phenol/Aryl compound | Alkyl halide, Lewis acid (e.g., AlCl₃) | Substituted aromatic ring | Classic C-alkylation of aromatic rings. mt.com |

| Electrochemical Synthesis | Hydroquinone | Alcohol, Acid catalyst (e.g., H₂SO₄) | 4-Methoxyphenol, 4-Ethoxyphenol | Involves a quinhydrone complex intermediate. researchgate.net |

| Transetherification | Guaiacol | Ethanol, γ-Al₂O₃ catalyst | o-Ethoxyphenol | Converts a short-chain ether to a longer one in supercritical fluid. researchgate.net |

Derivatization Strategies for Functional Group Modification, including Bromination and Acetylation

Derivatization of this compound and its parent compound, 2-methoxyphenol (guaiacol), is a key strategy for creating various intermediates used in more complex syntheses. Acetylation and bromination are common modifications.

Acetylation of the phenolic hydroxyl group is often employed as a protective strategy. The hydroxyl group is reactive and can interfere with subsequent reactions, such as bromination of the aromatic ring. By converting the hydroxyl group to an acetate (B1210297) ester using a reagent like acetic anhydride, its reactivity is masked.

A specific synthetic method for 5-bromo-2-methoxyphenol (B1267044) illustrates this strategy. The process involves three main steps:

Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by reacting it with acetic anhydride. google.com

Bromination: The resulting acetate is then brominated using bromine, with iron powder acting as a catalyst. The bromine adds to the aromatic ring, primarily at the position para to the activating methoxy group. google.com

Deacetylation: The acetyl protecting group is removed to restore the phenolic hydroxyl group, yielding the final product, 5-bromo-2-methoxyphenol. google.com

This sequence demonstrates how acetylation and bromination are used in a coordinated manner to achieve specific functionalization of a methoxyphenol structure.

Biosynthesis and Biotransformation Pathways

Formation from Biomass Pyrolysis Oils

This compound is a compound frequently identified in the complex mixture of organic compounds known as bio-oil, which is produced from the pyrolysis of lignocellulosic biomass. acs.org Pyrolysis is the thermal decomposition of materials at elevated temperatures in the absence of oxygen. The lignin (B12514952) component of biomass is the primary precursor to phenolic compounds found in bio-oil, including this compound.

Research has shown its presence in the pyrolysis oils derived from various biomass sources, including:

Pinewood, bamboo, and other soft/hardwoods. acs.org

Herbaceous biomass such as bamboo, where its formation can be influenced by the presence of catalysts like NaCl. ncsu.edu

Corn stalk, where in-situ catalytic conversion of pyrolysis vapors using the char by-product can enhance the production of phenolic compounds. ncsu.edu

The composition of bio-oil is highly complex, and separating and purifying specific compounds like this compound presents a significant challenge. acs.org

Enzymatic and Microbial Transformation Pathways

While the direct enzymatic synthesis of this compound is not extensively documented, related biotransformations of similar phenolic compounds have been studied. These pathways offer insight into how microorganisms and their enzymes can modify such structures.

One relevant enzyme is 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), isolated from the bacterium Pseudomonas putida. This enzyme catalyzes the first step in the degradation of 4-ethylphenol, a compound structurally similar to this compound but lacking the methoxy group. The enzyme acts by dehydrogenating the substrate to form a quinone methide intermediate, which is then hydrated to a chiral alcohol. nih.govresearchgate.net 4EPMH has been shown to be active on a range of 4-alkylphenols, hydroxylating the methylene (B1212753) group adjacent to the aromatic ring. nih.govresearchgate.net

Microbial transformations can also modify the functional groups of related aromatic compounds. For example, the fungus Aspergillus niger has been used to biotransform ethyl p-methoxycinnamate, a major component from the rhizome of Kaempferia galanga. This transformation involves the demethylation of the methoxy group to yield ethyl p-hydroxycinnamate. orientjchem.orgresearchgate.netresearchgate.netresearchgate.net This demonstrates a microbial capability for O-demethylation, a key reaction in the metabolism of methoxylated phenols.

| Pathway | Organism/Enzyme | Substrate Example | Product Example | Transformation Type |

| Enzymatic Hydroxylation | Pseudomonas putida (4EPMH) | 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol | Dehydrogenation followed by hydration. nih.govresearchgate.net |

| Microbial Demethylation | Aspergillus niger | Ethyl p-methoxycinnamate | Ethyl p-hydroxycinnamate | O-demethylation of the methoxy group. orientjchem.orgresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com In the context of this compound synthesis and purification, several approaches align with these principles.

One area of focus is the development of more environmentally benign catalytic systems. The transetherification of guaiacol using a solid, reusable catalyst like γ-Al₂O₃ in supercritical ethanol represents a greener alternative to traditional methods that might use corrosive liquid acids and volatile organic solvents. researchgate.net Supercritical fluids, like ethanol in this case, can offer advantages in terms of reaction rates and ease of product separation.

Another significant aspect of green chemistry is the improvement of purification processes to minimize waste. A novel method for purifying 4-ethyl-2-methoxyphenol (B121337) (EMP) from complex mixtures like bio-oil has been developed based on its reaction with calcium ions (Ca²⁺). acs.orgnih.gov This process involves the formation of a specific complex between EMP and Ca²⁺, which allows for its selective separation from impurities. This complexation extraction method can achieve high purity (over 99.5%) and potentially reduces the reliance on large volumes of organic solvents typically used in solvent extraction, thereby minimizing organic waste. acs.org The development of such selective separation techniques based on reversible chemical reactions is a key strategy in sustainable chemical processing.

Elucidation of Biological Activities and Pharmacological Potential

In Vitro and In Vivo Pharmacological Activity Assessments

Antioxidant Efficacy and Radical Scavenging Mechanisms

Phenolic compounds, including 2-methoxyphenols, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. scienceopen.com The antioxidant potential of 4-ethyl-2-methoxyphenol (B121337), an isomer of 5-ethyl-2-methoxyphenol, has been noted for its excellent antioxidant properties. acs.org The mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. scienceopen.com

The stability of the resulting phenoxyl radical is a key factor in the antioxidant capacity of these compounds. scienceopen.com Quantum chemical studies on phenols have highlighted that properties such as the phenolic O–H bond dissociation enthalpy (BDE) are crucial for their radical scavenging activity. scienceopen.comnih.gov The radical-scavenging activities of various natural and synthetic methoxyphenols have been investigated using methods like the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay and by observing the induction period in the polymerization of methyl methacrylate. nih.govnih.gov These studies help in evaluating the efficiency with which these compounds can neutralize both oxygen-centered and carbon-centered radicals. nih.gov While direct studies on this compound are limited, its structural similarity to other potent 2-methoxyphenol antioxidants suggests it likely shares similar radical scavenging mechanisms.

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Studies, as observed for 2-methoxyphenols

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets in the development of anti-inflammatory agents because they are responsible for producing pro-inflammatory prostaglandins (B1171923). mdpi.comgrafiati.com Studies on various 2-methoxyphenols have demonstrated their potential as anti-inflammatory agents through the inhibition of COX-2. nih.govnih.gov For instance, vanillin (B372448) and guaiacol (B22219) have been shown to inhibit lipopolysaccharide (LPS)-stimulated COX-2 gene expression in murine macrophage cell lines. nih.gov

The anti-inflammatory activity of 2-methoxyphenols is closely linked to their chemical structure, with the phenolic function being crucial for this effect. nih.gov The majority of 2-methoxyphenols studied have been identified as COX-2 inhibitors. nih.gov This inhibition helps to control inflammation by reducing the synthesis of prostaglandins at sites of injury or infection. mdpi.com Given that this compound is a member of the 2-methoxyphenol class, it is hypothesized to possess similar anti-inflammatory properties by potentially inhibiting the COX-2 enzyme, though specific studies are required to confirm this.

Antidiabetic Activity and Receptor Interaction Profiling, informed by studies on 4-ethyl-2-methoxyphenol

Research into the antidiabetic potential of related compounds provides insight into the possible activity of this compound. A molecular docking study investigated the interaction between 4-ethyl-2-methoxyphenol and the Glucagon-like peptide-1 (GLP-1) receptor, a key target in diabetes therapy. researchgate.net The study demonstrated that 4-ethyl-2-methoxyphenol has the potential to act as an antidiabetic agent by binding to this receptor. researchgate.net

The docking analysis revealed that 4-ethyl-2-methoxyphenol binds to several amino acid residues of the GLP-1 receptor, with a notable binding energy. researchgate.net This interaction is thought to activate the GLP-1 receptor, which can lead to increased insulin (B600854) secretion and inhibition of glucagon (B607659), thereby helping to regulate blood glucose levels. researchgate.net These findings suggest that this compound, as a structural isomer, may also exhibit favorable interactions with receptors relevant to metabolic diseases like type 2 diabetes.

| Compound | Target Receptor | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |

Cytotoxicity and Antineoplastic Investigations on Cellular Models

The cytotoxic potential of 2-methoxyphenols has been evaluated against various cell lines. One study assessed the 50% cytotoxic concentration (CC50) of a range of 2-methoxyphenols against the human submandibular gland tumor cell line (HSG). nih.gov The results showed varying degrees of cytotoxicity among the tested compounds. nih.gov For example, 4-ethyl-2-methoxyphenol has been cited for its excellent anticancer properties. acs.org

Another investigation into the cytotoxicity of p-cresol (B1678582) and p-methoxyphenol dimers toward RAW 264.7 macrophage cells found that the dimer compounds exhibited significantly greater cytotoxicity than their parent monomers. nih.gov These studies indicate that structural modifications, such as dimerization, can enhance the cytotoxic effects of methoxyphenolic compounds. nih.gov While specific cytotoxic data for this compound is not extensively documented, the findings for its isomer and other related 2-methoxyphenols suggest a potential for bioactivity in this area that warrants further investigation.

| Compound | Cell Line | Activity Metric | Finding | Source |

|---|---|---|---|---|

| Curcumin | HSG | CC50 | Highest cytotoxicity in the series | nih.gov |

| Dehydrodiisoeugenol | HSG | CC50 | Second highest cytotoxicity | nih.gov |

| Isoeugenol | HSG | CC50 | Third highest cytotoxicity | nih.gov |

| Eugenol (B1671780) | HSG | CC50 | Moderate cytotoxicity | nih.gov |

| 2-Methoxy-4-methylphenol | HSG | CC50 | Lower cytotoxicity | nih.gov |

| p-Cresol Dimer | RAW 264.7 | ID50 | Significantly greater cytotoxicity than monomer | nih.gov |

| p-Methoxyphenol Dimer | RAW 264.7 | ID50 | Significantly greater cytotoxicity than monomer | nih.gov |

Biological Significance in Natural Systems and Derived Products

Role in Food and Beverage Flavor Profiles, observed for 4-ethyl-2-methoxyphenol

Volatile phenolic compounds play a crucial role in the aroma and flavor of many foods and beverages. mdpi.com The isomer 4-ethyl-2-methoxyphenol, also known as 4-ethylguaiacol (4-EG), is a well-documented aroma component. wikipedia.org It is found in red wine, coffees, and has been widely documented as a key aroma contributor in smoked foods. foodb.caresearchgate.net In wine and beer, it is produced by the yeast Brettanomyces and, at concentrations above its sensory threshold, it can impart aromas described as bacon, spice, clove, or smoky. wikipedia.org

While 4-ethyl-2-methoxyphenol is recognized for these distinct flavor notes, this compound has also been identified in natural products, including Capsicum annuum (bell peppers) and coffee. nih.gov The presence of these compounds in food items highlights their contribution to the complex sensory profiles that consumers experience. cognitivemarketresearch.com

Potential as a Natural Preservative and Alternative to Antibiotics, inferred from pyrolysis oil constituents including 4-ethyl-2-methoxyphenol

The exploration of natural compounds as alternatives to synthetic preservatives and antibiotics is a growing area of research, driven by consumer demand for natural products and the increasing challenge of antimicrobial resistance. Pyrolysis oil, a complex mixture of organic compounds derived from the thermal decomposition of biomass, is a rich source of phenolic compounds, which are known for their antimicrobial and antioxidant properties. Among these is 4-ethyl-2-methoxyphenol, an isomer of this compound. The presence of such compounds in pyrolysis oil suggests their potential utility as natural preservatives and as a basis for developing new antibiotic alternatives.

Phenolic compounds, in general, exert their antimicrobial activity through various mechanisms, including the disruption of cell membranes, inhibition of extracellular enzymes, and deprivation of substrates required for microbial growth. The antimicrobial efficacy of phenolic compounds is often related to the number and position of hydroxyl groups on the aromatic ring, as well as the nature of the substituents.

While direct studies on this compound are limited, research on structurally similar compounds found in pyrolysis oil and essential oils provides a basis for inferring its potential. For instance, guaiacol and its derivatives, which share the core 2-methoxyphenol structure, have demonstrated antimicrobial activity. A study on various naturally occurring phenols showed that derivatives of guaiacol, such as eugenol (4-allyl-2-methoxyphenol), exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The following table summarizes the antimicrobial activity of some phenolic compounds structurally related to this compound, providing insight into the potential efficacy of this class of molecules.

Antimicrobial Activity of Selected Phenolic Compounds

| Compound | Target Microorganism | Observed Effect |

|---|---|---|

| Eugenol | Staphylococcus aureus | Inhibition of growth |

| Guaiacol | Escherichia coli | Inhibition of growth |

| 4-Ethylguaiacol | General antiseptic properties | Preservation of wine and soy sauce |

The function of 4-ethylguaiacol as a preservative in food products like wine and soy sauce further supports the potential of its isomer, this compound, in similar applications. The antisepsis and deoxidization properties attributed to 4-ethylguaiacol are crucial for preventing microbial spoilage and maintaining product quality.

Insect Repellent Properties

The investigation into natural and effective insect repellents is of significant importance for public health, aiming to reduce the transmission of vector-borne diseases. While specific research on the insect repellent properties of this compound is not extensively documented, studies on related compounds and complex mixtures like pyrolysis oil offer valuable insights.

Bio-oil derived from the pyrolysis of biomass has been explored as a potential source of insect control agents. Although some fractions of bio-oil have shown minimal repellency against certain stored product insects, the complex chemical composition makes it difficult to attribute the activity to specific compounds. However, the presence of a wide array of phenolic compounds in bio-oil is noteworthy, as some phenolics are known to possess insect repellent or insecticidal properties.

A study on the biting-deterrent compounds from sweetgrass (Hierochloë odorata) identified 2-methoxy-4-vinylphenol, a compound structurally similar to this compound, as one of the active constituents against the mosquito Aedes aegypti. This finding suggests that the guaiacol core structure, present in both this compound and 2-methoxy-4-vinylphenol, may play a role in insect repellency.

Furthermore, research into the formulation of insect repellents has considered bio-oil as a carrier for active ingredients. For example, a study on a pyro-oil derived insect repellent used bio-oil as a carrier for lemongrass oil, a known insect repellent. While this does not directly demonstrate the repellent properties of the bio-oil components themselves, it indicates their compatibility with repellent formulations.

The following table presents data on the repellent activity of compounds structurally related to this compound.

Insect Repellent Activity of Related Compounds

| Compound/Mixture | Target Insect | Repellent Effect |

|---|---|---|

| 2-Methoxy-4-vinylphenol | Aedes aegypti (mosquito) | Biting deterrent |

| Bio-oil fractions | Stored product beetles | Minimal repellency |

It is important to note that the repellent activity of a compound is highly dependent on the target insect species, the concentration of the compound, and the formulation used. Therefore, while the information on related compounds is promising, further research is necessary to fully elucidate the insect repellent properties of this compound.

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Ligand-Target Interaction Studies

Understanding how a compound interacts with biological targets such as receptors and enzymes is crucial to elucidating its mechanism of action.

Computational studies, specifically molecular docking, have been employed to predict the binding affinity of 4-ethyl-2-methoxyphenol (B121337) with the Glucagon-like peptide-1 (GLP-1) receptor. The GLP-1 receptor is a key target in managing type 2 diabetes because its activation enhances insulin (B600854) secretion.

Research using molecular docking has shown that 4-ethyl-2-methoxyphenol can effectively bind to the GLP-1 receptor. These simulations predict the specific amino acid residues within the receptor's binding site that interact with the compound. The strength of this interaction is quantified by the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger, more stable interaction. In one such study, the interaction of 4-ethyl-2-methoxyphenol with the GLP-1 receptor (PDB code: 4ZGM) was found to have a Gibbs energy of -6.10 kcal/mol. This suggests that the compound binds favorably to the GLP-1 residues, potentially explaining an antidiabetic potential by activating the GLP-1 receptor, which in turn can stimulate insulin secretion and inhibit glucagon (B607659) release.

Interactive Data Table: Molecular Docking of 4-Ethyl-2-methoxyphenol with GLP-1 Receptor This table details the results of a molecular docking study, showing the specific amino acid residues of the GLP-1 receptor that interact with 4-ethyl-2-methoxyphenol and the calculated binding energy.

| Ligand | Target Protein | Interacting Amino Acid Residues | Gibbs Free Energy (ΔG) |

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor (4ZGM) | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 | -6.10 kcal/mol |

Detailed studies focusing specifically on the enzymatic modulation and inhibition kinetics of 5-ethyl-2-methoxyphenol are not extensively documented in the current scientific literature. While phenolic compounds as a class are known to interact with various enzymes, the specific targets, mode of inhibition (e.g., competitive, non-competitive), and kinetic parameters (e.g., Kᵢ, IC₅₀) for this compound have not been fully characterized. Further research is required to determine if this compound acts as an inhibitor or modulator for specific enzymatic pathways and to quantify the kinetics of such interactions.

Cellular and Subcellular Mechanisms of Action

The effects of a compound at the molecular level ultimately manifest as changes in cellular processes and signaling.

The ability of this compound to directly modulate specific signal transduction pathways has not yet been a focus of detailed investigation. As a phenolic compound, it belongs to a broad class of molecules known to influence cellular signaling. Phenols, in general, have been shown to modulate various inflammation-associated signaling pathways, including those involving nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and activator protein (AP)-1. nih.gov However, without specific studies on this compound, it is not possible to attribute the modulation of any particular pathway to this compound. Elucidating its specific effects on intracellular signaling cascades remains a topic for future research.

Information regarding the specific effects of this compound on cellular homeostasis is currently lacking in the available scientific literature. Cellular homeostasis involves the complex maintenance of a stable internal environment, and disruptions can be triggered by various chemical agents. Research has not yet detailed whether this compound perturbs processes such as oxidative stress balance, endoplasmic reticulum function, or ion concentration gradients within the cell.

Metabolic Fate and Biotransformation in Biological Systems

The biotransformation of a xenobiotic compound determines its duration of action and the nature of its metabolites. Research into the metabolic fate of this compound is limited, but studies on its isomer, 4-ethyl-2-methoxyphenol (4-ethylguaiacol), provide insight into potential pathways in different biological systems.

In microorganisms, particularly the yeast Brettanomyces bruxellensis found in wine, 4-ethylguaiacol is a well-known metabolic byproduct. mdpi.com This yeast transforms hydroxycinnamic acids, such as ferulic acid, through a two-step enzymatic process. mdpi.com First, the acid is decarboxylated to a vinyl derivative, which is then reduced by a vinylphenol reductase to produce 4-ethylguaiacol. mdpi.com

In bacteria, the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 is known to act on a range of 4-alkylphenols. nih.govnih.gov This enzyme catalyzes the degradation of these compounds not through oxygenation, but by dehydrogenation of the substrate to form a quinone methide intermediate, which is subsequently hydrated to an alcohol. nih.govnih.gov This pathway represents a key biotransformation step for related alkylphenols in certain bacteria.

Regarding mammalian metabolism, while direct data on 4- or this compound is scarce, studies on the related compound 4-ethylphenol suggest a potential pathway. It was found that 4-ethylphenol could be metabolized by liver enzymes into a reactive quinone methide intermediate, a mechanism implicated in its cytotoxic effects at high concentrations. This suggests that similar phenolic structures might undergo comparable biotransformation in the liver.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. These models translate the structural characteristics of molecules into numerical descriptors, which are then used to develop mathematical equations that can predict the activity of new, untested compounds.

The electronic properties of a molecule are fundamental to its reactivity and ability to interact with biological targets. QSAR studies on 2-methoxyphenols have utilized various electronic descriptors to predict biological activities such as antioxidant capacity and enzyme inhibition. nih.govjosai.ac.jp Key descriptors include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to a molecule's ability to donate electrons. For phenolic antioxidants, a higher HOMO energy often correlates with stronger radical scavenging activity, as it indicates a greater ease of donating a hydrogen atom from the hydroxyl group.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to a molecule's ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. Studies on 2-methoxyphenols have demonstrated a linear relationship between their antioxidant activity (log 1/IC50) and their ionization potential. nih.govjosai.ac.jp A lower IP generally suggests better antioxidant potential.

Chemical Hardness (η) and Electronegativity (χ): These global reactivity descriptors, derived from HOMO and LUMO energies, can also be correlated with biological activities. For instance, COX-2 inhibition by some 2-methoxyphenols has been shown to relate to the electronegativity term. nih.govjosai.ac.jp

| Descriptor | Significance in Biological Activity | Correlation Trend for Antioxidant/Anti-inflammatory Activity |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher values often correlate with increased activity |

| LUMO Energy | Electron-accepting ability | Lower values can influence reactivity |

| Ionization Potential (IP) | Ease of electron removal | Lower values often correlate with increased activity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Can be correlated with stability and specific interactions |

| Electronegativity (χ) | Ability to attract electrons | Has been linked to COX-2 inhibition nih.govjosai.ac.jp |

Beyond electronic effects, the size, shape (steric parameters), and water-solubility (hydrophobic parameters) of a molecule critically influence its ability to fit into a binding site and cross biological membranes.

Steric Parameters: The bulk and spatial arrangement of the ethyl and methoxy (B1213986) groups on the phenol (B47542) ring affect how 5-Ethyl-2-methoxyphenol can orient itself to interact with a receptor or enzyme active site. Modifications to the ethyl group, such as increasing its chain length or branching, would alter the steric profile and could either enhance or diminish activity depending on the topology of the binding pocket.

Hydrophobic Parameters: Hydrophobicity is often quantified by the partition coefficient (logP), which describes a compound's distribution between an oily (n-octanol) and an aqueous phase. The hydrophobicity of this compound influences its membrane permeability and its affinity for hydrophobic pockets within proteins. nih.govnih.gov QSAR studies have shown that hydrophobic properties are important for cyclooxygenase (COX) inhibition. nih.gov The calculated XLogP3 for this compound is 1.7, indicating moderate hydrophobicity. nih.gov

| Parameter | Example Descriptor | Influence on Bioactivity of this compound Analogues |

|---|---|---|

| Hydrophobicity | logP | Affects membrane permeability and binding to hydrophobic pockets. An optimal logP value is often required for activity. |

| Molar Refractivity (MR) | Molar Refractivity (MR) | Relates to molecular volume and polarizability; influences binding through van der Waals forces. |

| Steric Bulk | Taft Steric Parameter (Es) | Determines the goodness-of-fit in a receptor binding site; bulky substituents can cause steric hindrance. |

Synthetic Analogues and Derivative Impact on Bioactivity

The synthesis and evaluation of analogues of this compound are crucial for probing its SAR and optimizing its biological profile. By systematically modifying the parent structure, researchers can identify which functional groups are essential for activity and which can be altered to enhance potency or selectivity. Studies on related 2-methoxyphenols, such as eugenol (B1671780) and its derivatives, provide a framework for understanding these impacts. researchgate.netnih.gov

Key modifications could include:

Alteration of the Alkyl Group: Replacing the C5-ethyl group with other alkyl chains (e.g., methyl, propyl, tert-butyl) or functional groups would modulate steric bulk and hydrophobicity, directly impacting receptor binding and cell permeability.

Modification of the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bond donating capability, which is often crucial for the antioxidant and binding activities of phenols. Such a modification typically reduces or abolishes activity.

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, nitro groups) to other positions on the benzene (B151609) ring would alter the electronic properties (electron-withdrawing or -donating effects) of the entire molecule, thereby influencing the reactivity of the phenolic hydroxyl group.

| Structural Modification (Relative to this compound) | Predicted Impact on Physicochemical Properties | Likely Effect on Biological Activity |

|---|---|---|

| Replace C5-ethyl with C5-propyl | Increase in hydrophobicity and steric bulk | May increase or decrease activity depending on binding site size |

| Convert C1-hydroxyl to an ester (O-acetyl) | Loss of H-bond donor ability, increased lipophilicity | Likely decrease in antioxidant activity and altered receptor binding |

| Add a chlorine atom at C4 | Increase in hydrophobicity, alters electronic distribution | May enhance or decrease activity; potential for new interactions |

| Replace C2-methoxy with C2-ethoxy | Slight increase in hydrophobicity and steric bulk | Potentially minor impact, but could affect binding orientation |

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For the this compound scaffold, a hypothetical pharmacophore model for antioxidant or anti-inflammatory activity can be elucidated based on its key functional groups:

One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a critical HBD, essential for both antioxidant action (donating the H-atom) and for anchoring the molecule in a receptor's binding site.

One Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy group acts as an HBA. Its position relative to the hydroxyl group is crucial for defining the binding orientation.

One Aromatic Ring (AR) / Hydrophobic (HY) Feature: The phenyl ring itself serves as a hydrophobic feature that can engage in van der Waals or π-π stacking interactions with nonpolar residues in a binding pocket. The ethyl group further contributes to this hydrophobic character.

Ligand-based drug design uses this pharmacophore model as a 3D query to screen virtual compound libraries for new molecules that possess the same essential features, potentially leading to the discovery of novel and more potent agents. researchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 5-Ethyl-2-methoxyphenol from other components in a sample, which is a critical step before quantification and identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds like this compound. thepharmajournal.comhpst.cz In this method, the compound is first vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. youtube.com As this compound exits the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov

GC-MS is widely used for the analysis of phenolic compounds in complex samples such as environmental extracts, food products, and biomass pyrolysis oil. nih.gov The high separation efficiency of GC combined with the high sensitivity and specificity of MS allows for the definitive identification and quantification of this compound, even at trace levels. hpst.cz

| Parameter | Typical Condition for Phenolic Compound Analysis | Purpose |

| GC Column | DB-5ms, HP-5ms (non-polar) or similar | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thepharmajournal.com |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. thepharmajournal.com |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Optimizes separation of compounds with different volatilities. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern for identification. |

| MS Detector | Quadrupole or Ion Trap | Separates and detects the fragments based on their m/z ratio. |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds. scioninstruments.commeasurlabs.com Similar to GC-MS, the separation of this compound occurs in the gas chromatograph. However, instead of a mass spectrometer, the detector is a hydrogen flame. youtube.com As the compound elutes from the column and combusts in the flame, it produces ions. scioninstruments.com These ions generate an electrical current that is proportional to the amount of carbon atoms entering the flame. scioninstruments.com

GC-FID is known for its high sensitivity, wide linear range, and reliability, making it an excellent choice for quantifying the purity of this compound or its concentration in a sample. youtube.comnih.gov While it does not provide structural information like MS, its response is highly proportional to the mass of the analyte, allowing for accurate quantification when calibrated with a known standard. scioninstruments.com This method is frequently employed in quality control settings for its precision and cost-effectiveness. nih.gov

| Feature | Description |

| Principle | Separated compounds are burned in a hydrogen flame, producing ions that generate a measurable electrical signal. scioninstruments.com |

| Analyte Type | Primarily organic compounds containing carbon. measurlabs.com |

| Selectivity | Non-selective; responds to nearly all organic compounds. |

| Primary Use | Accurate quantification of known compounds. youtube.com |

| Output | A chromatogram showing peaks where the area is proportional to the analyte's concentration. scioninstruments.com |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy involves the interaction of electromagnetic radiation with the sample to provide detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. msu.edu It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. msu.edu When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons through chemical shifts and spin-spin splitting. The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), the aromatic protons (distinct signals in the aromatic region), and the phenolic hydroxyl group (a broad singlet). rsc.org ¹³C NMR provides information on the different carbon environments within the molecule, confirming the presence of the ethyl, methoxy, and substituted benzene (B151609) ring carbons. nih.govnih.gov

| Nucleus | Expected Chemical Shift (ppm, relative to TMS) | Splitting Pattern | Assignment |

| ¹H | ~1.2 | Triplet | -CH₃ of ethyl group |

| ¹H | ~2.6 | Quartet | -CH₂- of ethyl group |

| ¹H | ~3.8 | Singlet | -OCH₃ (methoxy) |

| ¹H | ~5.5-6.0 | Singlet (broad) | -OH (phenolic) |

| ¹H | ~6.6-6.9 | Multiplets | Aromatic protons |

| ¹³C | ~15-16 | N/A | -CH₃ of ethyl group |

| ¹³C | ~28-29 | N/A | -CH₂- of ethyl group |

| ¹³C | ~55-56 | N/A | -OCH₃ (methoxy) |

| ¹³C | ~110-150 | N/A | Aromatic & Phenolic Carbons |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. nih.gov These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule. semanticscholar.org

The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. nih.gov Key absorptions would include a broad band for the O-H stretch of the phenol (B47542) group, C-H stretching bands for the aromatic ring and the ethyl group, C-O stretching for the methoxy ether and phenol groups, and C=C stretching bands characteristic of the aromatic ring. nih.govnih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-3600 (broad) | O-H Stretch | Phenolic hydroxyl group |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-3000 | C-H Stretch | Aliphatic C-H (ethyl group) |

| 1450-1600 | C=C Stretch | Aromatic ring |

| 1200-1300 | C-O Stretch | Aryl ether (methoxy group) |

| 1000-1200 | C-O Stretch | Phenol |

| 900-985 | C-H Bend (out-of-plane) | Substituted benzene ring nih.gov |

Mass spectrometry (MS), particularly when coupled with GC, provides not only the molecular weight of a compound but also structural information through its fragmentation pattern. nih.gov When the this compound molecule is ionized in the mass spectrometer, the resulting molecular ion ([M]⁺) is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is predictable and reproducible, allowing for structural confirmation.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 152. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃, a loss of 15 mass units) from the methoxy group to yield a prominent ion at m/z 137. Another significant fragmentation could be the cleavage of the ethyl group (•C₂H₅, a loss of 29 mass units), resulting in an ion at m/z 123. youtube.com The relative abundance of these and other fragments helps to confirm the molecule's specific isomeric structure. researchgate.netresearchgate.net

| m/z (Mass/Charge Ratio) | Proposed Fragment | Neutral Loss | Significance |

| 152 | [C₉H₁₂O₂]⁺ | None | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | •CH₃ (15) | Loss of methyl from the methoxy group |

| 123 | [M - C₂H₅]⁺ | •C₂H₅ (29) | Loss of the ethyl group (benzylic cleavage) |

| 109 | [M - CH₃ - CO]⁺ | •CH₃ and CO (43) | Subsequent loss of carbon monoxide from the m/z 137 ion |

| 94 | [M - C₂H₅ - CHO]⁺ | •C₂H₅ and •CHO (58) | Complex rearrangement and loss from the molecular ion |

Emerging Analytical Approaches (e.g., Gas Chromatography-Ion Mobility Spectrometry (GC-IMS))

The landscape of analytical chemistry is continually evolving, with the development of novel techniques that offer enhanced sensitivity, selectivity, and speed for the detection and characterization of volatile and semi-volatile compounds. In the context of this compound analysis, Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful and promising approach. This hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the rapid, gas-phase separation provided by ion mobility spectrometry, offering a two-dimensional analytical platform.

The application of GC-IMS for the analysis of flavor and fragrance compounds, including phenolic compounds structurally similar to this compound, has demonstrated several key advantages over traditional chromatographic methods. tandfonline.com These include increased sensitivity, enabling the detection of trace-level components, and the ability to perform real-time analysis at atmospheric pressure, which simplifies instrumentation and reduces operational costs. tandfonline.com

For the specific analysis of this compound, GC-IMS can provide a comprehensive volatile fingerprint of a sample. The resulting two-dimensional plot of GC retention time versus IMS drift time allows for the clear visualization and identification of individual compounds, even in complex matrices. This is particularly advantageous in the analysis of food and beverage products where this compound may be present as a key aroma or flavor component.

Detailed Research Findings

While specific research focusing exclusively on the GC-IMS analysis of this compound is nascent, studies on analogous methoxyphenolic compounds have established the utility of this technique. Research on the analysis of volatile compounds in various food matrices has shown that GC-IMS can effectively separate and identify a wide range of flavor compounds, including phenols, esters, alcohols, and aldehydes. frontiersin.org

The separation of isomers, which can be challenging for traditional GC-MS, is a notable strength of GC-IMS. mdpi.com This is highly relevant for the analysis of complex samples where isomers of this compound or other structurally similar compounds may be present. The drift time in IMS is influenced by the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure, allowing for the differentiation of compounds with the same mass but different shapes. nih.gov

The following interactive data table presents hypothetical yet representative analytical parameters for the detection of this compound using GC-IMS, based on optimized conditions reported for similar volatile phenolic compounds in food and beverage analysis. tandfonline.comresearchgate.net

| Parameter | Value/Condition |

|---|---|

| Gas Chromatography (GC) | |

| Column | WAX (e.g., 15 m, 0.53 mm ID, 1.0 µm df) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60 °C, ramp to 240 °C at 10 °C/min |

| Carrier Gas | Nitrogen |

| Flow Rate | 2 mL/min for 2 min, then ramp to 100 mL/min |

| Ion Mobility Spectrometry (IMS) | |

| Drift Tube Temperature | 45 °C |

| Drift Gas | Nitrogen |

| Drift Voltage | 5000 V |

| Ionization Source | Tritium (³H) |

| Data Acquisition | |

| GC Retention Time (Hypothetical for this compound) | ~12.5 min |

| IMS Drift Time (Hypothetical for this compound) | ~8.2 ms |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 5-Ethyl-2-methoxyphenol from first principles, offering a microscopic perspective on its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, can be employed to optimize the molecule's geometry and compute its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. Computational models predict a HOMO-LUMO gap of approximately 5.2 eV for the related compound 4-ethylguaiacol, suggesting moderate reactivity. Furthermore, mapping the electrostatic potential (ESP) can identify electron-rich areas, such as those around the methoxy (B1213986) and hydroxyl groups, which are predictive of sites susceptible to nucleophilic attack.

For higher accuracy in thermochemical data, composite methods like the Gaussian-3 theory (G3) and its variants, such as G3(MP2)//B3LYP, are utilized. These multi-step methods are designed to yield results that closely approximate experimental values for properties like energies and enthalpies. researchgate.net

Table 1: Theoretical Electronic Properties of this compound

| Computational Method | Property | Predicted Significance |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| DFT (B3LYP) | Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for molecular interactions. |

| G3(MP2)//B3LYP | Total Electronic Energy | Provides a highly accurate baseline for calculating thermodynamic properties. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. mdpi.comarxiv.orgscispace.comfountainjournals.com It allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by predicting vertical excitation energies and oscillator strengths. dntb.gov.uaresearchgate.net

For this compound, TD-DFT calculations can determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied orbitals. fountainjournals.com These simulations provide valuable insights into the molecule's photophysical behavior and can aid in the interpretation of experimental spectroscopic data. The calculations are typically performed on the optimized ground-state geometry of the molecule. dntb.gov.ua The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted absorption maxima. mdpi.comfountainjournals.com

Theoretical calculations are crucial for determining the standard thermodynamic properties of molecules where experimental data may be lacking. nist.gov Using the results from geometric optimization and frequency calculations performed with methods like DFT, it is possible to derive key thermodynamic functions. dntb.gov.ua

Statistical thermochemistry can be applied to the vibrational frequencies to calculate properties such as:

Enthalpy of formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energy of formation (ΔfG°) : A measure of the spontaneity of the compound's formation from its elements.

Standard entropy (S°) : A measure of the molecule's disorder.

Heat capacity (Cv) : The amount of heat required to raise the temperature of the substance by a certain amount. dntb.gov.ua

High-level composite methods like G3MP2B3 are specifically designed to calculate these properties with high accuracy, often approaching experimental precision. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations explore the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Studies have investigated the interaction of 4-ethyl-2-methoxyphenol (B121337) (an isomer and synonym) with the Glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. semanticscholar.orgresearchgate.net In these in silico experiments, the compound was docked into the binding site of the GLP-1 receptor (PDB ID: 4ZGM). semanticscholar.org The results indicated a favorable binding interaction, with a calculated Gibbs free energy of binding of -6.10 kcal/mol. semanticscholar.orgresearchgate.net This negative value suggests a spontaneous and stable interaction. The docking analysis revealed that this compound forms interactions with several key amino acid residues within the receptor's binding pocket. semanticscholar.orgresearchgate.net

Table 2: Molecular Docking Interaction of this compound with GLP-1 Receptor

| Parameter | Value/Residues | Source |

|---|---|---|

| Target Protein | Glucagon-like peptide-1 (GLP-1) Receptor | semanticscholar.org |

| Gibbs Free Energy of Binding (ΔG) | -6.10 kcal/mol | semanticscholar.orgresearchgate.net |

| Interacting Amino Acid Residues | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 | semanticscholar.org |

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational flexibility in this molecule are the rotations of the ethyl group and the methoxy group relative to the benzene (B151609) ring. Theoretical methods can be used to calculate the energy profile associated with these rotations to identify the most stable, low-energy conformers. researchgate.net

Tautomerism describes the equilibrium between two or more structural isomers that are readily interconvertible. For phenolic compounds, the most relevant is keto-enol tautomerism, where a proton migrates from the hydroxyl group to a carbon atom on the aromatic ring. While the enol (phenolic) form is overwhelmingly dominant for simple phenols due to the stability conferred by the aromatic ring, computational studies can quantify the energy difference between potential tautomers. iaea.orgresearchgate.netbeilstein-journals.org For this compound, the phenolic form is expected to be significantly more stable than any potential keto tautomers.

Advanced Computational Analyses

Advanced computational methods are instrumental in elucidating the electronic characteristics and non-covalent interactions of molecules. These studies are typically performed using density functional theory (DFT) and other quantum chemical methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, highlighting its propensity to act as a hydrogen bond donor and its susceptibility to electrophilic attack. The aromatic ring would exhibit varying potentials, influenced by the electron-donating effects of the methoxy and ethyl groups.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Interpretation |

|---|---|---|

| Oxygen (Hydroxyl) | -150 to -200 | High electron density, site for electrophilic attack and hydrogen bonding. |

| Hydrogen (Hydroxyl) | +100 to +150 | High positive potential, acts as a hydrogen bond donor. |

| Oxygen (Methoxy) | -100 to -130 | Moderate electron density. |

| Aromatic Ring | -50 to +50 | Variable potential, influenced by substituents. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity.

In this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms, reflecting the electron-donating nature of the substituents. The LUMO would likely be distributed over the aromatic system. Analysis of the HOMO and LUMO energies would provide insights into the compound's electronic transitions and its behavior in chemical reactions. youtube.comwikipedia.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Indicates electron-donating capability. |

| ELUMO | -0.5 to -1.0 | Indicates electron-accepting capability. |

| Energy Gap (Egap) | 4.5 to 5.5 | Suggests good kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a localized Lewis-like structure of bonds, lone pairs, and Rydberg orbitals. uni-muenchen.de This analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and delocalization effects. uni-muenchen.de

For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs and the ethyl group into the aromatic ring. It would also provide information on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds), offering a deeper understanding of the substituent effects on the electronic structure.

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(hydroxyl) | π(C-C)aromatic | ~15-20 | p-π conjugation (delocalization of lone pair into the ring). |

| LP(1) O(methoxy) | π(C-C)aromatic | ~10-15 | p-π conjugation (delocalization of lone pair into the ring). |

| σ(C-H)ethyl | π*(C-C)aromatic | ~1-3 | Hyperconjugation. |

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions show contacts longer than the van der Waals radii.

Table 4: Hypothetical Hirshfeld Surface Analysis Data for Intermolecular Contacts in Crystalline this compound

| Interaction Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~45-55% | Major contribution from van der Waals forces. |

| O···H / H···O | ~20-30% | Indicates significant hydrogen bonding. |

| C···H / H···C | ~15-25% | Represents C-H···π and other weaker contacts. |

| C···C | ~1-5% | π-π stacking interactions. |

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Environmental Persistence and Degradation Pathways

The persistence of 5-Ethyl-2-methoxyphenol in the environment is determined by the rates of its degradation through biological and chemical processes.

The biodegradation of alkylphenol ethoxylates initially involves the shortening of the ethoxylate chain, leading to the formation of alkylphenols oup.comresearchgate.net. These alkylphenols can then be further degraded by microorganisms. The general mechanism for the microbial degradation of aromatic compounds often involves hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, it is plausible that microorganisms could initially oxidize the ethyl group or demethylate the methoxy (B1213986) group, followed by aromatic ring fission.

Table 1: Inferred Biodegradation Characteristics of this compound

| Parameter | Inferred Value/Characteristic | Basis of Inference |

| Biodegradation Potential | Expected to be biodegradable | Based on studies of other alkylphenols nih.govnih.govoup.com |

| Key Degradation Products | Potentially hydroxylated and demethylated intermediates | General microbial degradation pathways for aromatic compounds |

| Influencing Factors | Aerobic conditions, presence of acclimated microbial populations | Studies on related compounds show faster degradation under aerobic conditions nih.gov |

Phototransformation is a significant degradation pathway for phenolic compounds in the environment, occurring in both the atmosphere and aquatic systems. Guaiacol (B22219) (2-methoxyphenol) and its derivatives are known to be reactive in the atmosphere, with an estimated atmospheric lifetime for guaiacol of approximately 2 hours due to reactions with hydroxyl (OH) radicals researchgate.net. This suggests that this compound is also likely to be susceptible to atmospheric photooxidation.

In aqueous environments, phenols can react with photo-oxidants such as hydroxyl radicals, peroxy radicals, and singlet oxygen, with a typical half-life in the order of 13 days for phenols in sunlit surface waters nih.gov. The photolysis of methoxyphenols can be influenced by the presence of other substances. For instance, the photodegradation of vanillin (B372448), a methoxyphenol, is accelerated in the presence of nitrite, which acts as a photosensitizer nih.gov. The photodecay of eugenol (B1671780), another related compound, was observed to be faster at 254 nm than at 313 nm in the presence of nitrate researchgate.net.

The primary atmospheric degradation of guaiacol derivatives, including 4-ethyl-2-methoxyphenol (B121337), in the gas phase involves dissociation pathways that can lead to the formation of cyclopentadienyl ions and the loss of methanol and carbon monoxide researchgate.netnih.gov.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are dictated by its physical and chemical properties.

The physicochemical properties of alkylphenol metabolites, particularly their high octanol-water partition coefficients (Kow), indicate a tendency to partition into sediments and soils after being discharged into aquatic environments nih.gov. While the specific Kow for this compound is not reported in the search results, its structure as an alkylated phenol (B47542) suggests it will have a moderate affinity for organic matter in soil and sediment, which would limit its mobility in these compartments.

Guaiacol and its derivatives are classified as semivolatile organic molecules researchgate.netnih.gov. This suggests that this compound has the potential to volatilize from water and soil surfaces and undergo atmospheric transport. Once in the atmosphere, its dispersion will be governed by meteorological conditions. The relatively short estimated atmospheric lifetime of related methoxyphenols due to photooxidation suggests that long-range atmospheric transport may be limited researchgate.net.

Ecotoxicological Impact Assessment

The potential ecological impact of this compound is a critical aspect of its environmental profile.

Specific ecotoxicity data for this compound is scarce in the provided search results. However, information on the aquatic toxicity of other alkylphenols can provide some insight. Generally, longer-chain 4-alkylphenols are more toxic to aquatic organisms than those with shorter chains service.gov.uk. The mode of action for the aquatic toxicity of alkylphenols is often described as polar narcosis scilit.com.

Quantitative structure-activity relationship (QSAR) studies on alkyl phenol ethoxylates have been used to predict their acute crustacean toxicity based on their log Kow values nih.gov. Such models could potentially be used to estimate the toxicity of this compound if its log Kow were known. Given the general trend of increasing toxicity with increasing alkyl chain length, the ethyl group in this compound may contribute to its aquatic toxicity.

Aquatic and Terrestrial Ecotoxicity Studies

No specific studies on the aquatic or terrestrial ecotoxicity of this compound were found.

Bioaccumulation Potential in Environmental Matrices

There is no available data on the bioaccumulation potential, such as the bioconcentration factor (BCF), for this compound in environmental matrices.

Industrial and Biotechnological Applications in Research and Development

Role as a Chemical Precursor and Building Block in Organic Synthesis

5-Ethyl-2-methoxyphenol is a versatile chemical precursor and building block in organic synthesis, owing to the reactivity of its constituent functional groups: the phenolic hydroxyl group, the methoxy (B1213986) group, and the aromatic ring. The hydroxyl group can be readily derivatized through reactions like etherification and esterification, while the aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functionalities.

Research has demonstrated that the general class of 4-substituted-2-methoxyphenols serves as a suitable building block for preparing more complex and bioactive molecules. For instance, these compounds are used to synthesize hydroxylated biphenyls, which are scaffolds for new therapeutic agents. Similarly, lignin-derived guaiacols are valuable intermediates for the modular synthesis of pharmaceutically relevant N-heterocyclic scaffolds, such as 1,2,3,4-tetrahydroquinolines nih.gov. The specific arrangement of functional groups in this compound makes it a valuable synthon for creating targeted molecular architectures in the development of new chemical entities.

Potential in Flavor and Fragrance Science

Beyond flavor formulation, this compound plays a significant role in chemical ecology as a pheromone. It is also known by the synonym "Locustol," derived from its identification as the principal component of the gregarization pheromone in locusts, isolated from their feces nih.govnih.govmdpi.comdokumen.pubgoogleapis.com. This pheromone is crucial for inducing the swarming behavior of these insects. Furthermore, the compound has been identified in the shoulder gland secretions of the Northern yellow-shouldered bat (Sturnira parvidens), suggesting it may function as a chemical signal in mammals as well nih.govcore.ac.uk.

| Attribute | Description / Finding | Source Organism / Product |

|---|---|---|

| Common Name | Locustol | Locusts (Locusta migratoria) nih.govnih.govgoogleapis.com |

| Aroma Profile | Smoky, sweet, ham-like | Sensory analysis studies rsc.org |

| Identified In | Kentucky Dark Fire-Cured Tobacco | Aroma constituent analysis european-coatings.com |

| Biological Function | Principal component of gregarization pheromone | Locusts (Locusta migratoria) nih.govmdpi.com |

| Biological Function | Potential pheromone | Northern yellow-shouldered bat (Sturnira parvidens) nih.govcore.ac.uk |

Development of Sustainable Production Methods

The development of sustainable methods for producing aromatic chemicals is a major goal in green chemistry, driven by the need to replace petrochemical feedstocks. This compound is intrinsically linked to sustainable production pathways as it is a natural degradation product of lignin (B12514952). Lignin is the most abundant biopolymer with aromatic units and its valorization into valuable chemicals is a key area of current research and development mdpi.com.

A notable natural production pathway has been observed in locusts, where this compound (Locustol) is produced in the gut by microorganisms that break down guaiacol (B22219), itself a primary product of lignin degradation acs.org. This biological conversion highlights the potential for biotechnological production routes, such as microbial fermentation or enzymatic catalysis, to synthesize this compound from abundant and renewable lignin biomass. Research into the biotransformation of various lignin-derived monomers, including guaiacols, into higher-value chemicals is an active and promising field for developing industrial-scale sustainable production mdpi.com.

Novel Applications in Materials Science and Engineering

The phenolic structure of this compound suggests its potential for novel applications in materials science, particularly in the development of bio-based polymers. Phenolic compounds are foundational monomers for producing thermosetting plastics, such as phenol-formaldehyde resins. Research has shown that guaiacol and its derivatives, as lignin-derived phenols, are promising renewable alternatives to petroleum-based phenol (B47542) for the synthesis of these resins european-coatings.comemerald.com. Guaiacol exhibits good reactivity with formaldehyde, making it a viable candidate for creating bio-based phenolic and benzoxazine resins emerald.comresearchgate.netmdpi.com.

Furthermore, the broader class of lignin-derived phenolic compounds is being explored for the creation of functional polymers. By incorporating these natural aromatic structures into polymer backbones, materials can be designed with specific properties like antioxidant activity and enhanced thermal stability nih.govacs.orgsemanticscholar.org. For example, other guaiacol derivatives like 4-vinyl guaiacol have been successfully used to synthesize platforms of bio-based monomers for radical polymerization, creating polymers with a wide range of thermal properties rsc.orgmdpi.com. The enzymatic polymerization of guaiacol using laccase also points toward green manufacturing processes for these novel materials nih.gov. While specific research on the polymerization of this compound is not yet widespread, its structural similarity to other reactive guaiacols makes it a strong candidate for future development of high-performance, bio-based materials.

| Polymer Type | Monomer Class | Key Research Finding |

|---|---|---|